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molecular formula C9H9N B110456 3,4-Dihydroisoquinoline CAS No. 3230-65-7

3,4-Dihydroisoquinoline

Cat. No. B110456
M. Wt: 131.17 g/mol
InChI Key: NKSZCPBUWGZONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610882B2

Procedure details

9.4 ml of 1,2,3,4-tetrahydroisoquinoline are dissolved in 200 ml of DCM and 14.7 g of NBS are gradually added. The mixture is left stirring at RT, cooling slightly in order to maintain a temperature of less than 40° C. for 30 minutes, after which 50 ml of 10N NaOH are added and the mixture is left stirring for 1 hour at RT. The organic phase is separated out after settling of the phases has taken place and is washed with 100 ml of water and then twice with 100 ml of 4N HCl. The aqueous phases are washed with DCM and then brought to pH=9 by addition of concentrated NH4OH. This mixture is extracted with DCM, dried over Na2SO4 and evaporated to dryness. The oil obtained is distilled off. 7.16 g of the expected compound are obtained, b.p.=50-54° C. at 0.05 mbar.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.C1C(=O)N(Br)C(=O)C1.[OH-].[Na+]>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
cooling slightly in order
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of less than 40° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
stirring for 1 hour at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
WASH
Type
WASH
Details
is washed with 100 ml of water
WASH
Type
WASH
Details
The aqueous phases are washed with DCM
ADDITION
Type
ADDITION
Details
brought to pH=9 by addition of concentrated NH4OH
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The oil obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled off

Outcomes

Product
Name
Type
product
Smiles
C1=NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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